An In-depth Technical Guide to Sulfo-Cyanine7 Alkyne: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Sulfo-Cyanine7 Alkyne: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Sulfo-Cyanine7 alkyne, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and bioconjugation. Detailed experimental protocols for its application in copper-catalyzed click chemistry and protein labeling are presented, alongside a comparative analysis with the structurally similar Sulfo-Cyanine7.5 alkyne.
Core Chemical and Physical Properties
Sulfo-Cyanine7 alkyne is a water-soluble, sulfonated cyanine (B1664457) dye featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its excellent water solubility, a result of its sulfonate groups, makes it an ideal candidate for labeling proteins and nucleic acids in aqueous environments with minimal use of organic co-solvents.
The strong near-infrared fluorescence of Sulfo-Cyanine7 alkyne offers significant advantages for in vivo imaging, including deep tissue penetration and reduced background autofluorescence from biological samples. These characteristics, combined with its high photostability and quantum yield, make it a valuable tool for a range of applications, from fluorescence microscopy and flow cytometry to the development of targeted molecular probes for diagnostics and drug delivery.
Comparative Data: Sulfo-Cyanine7 Alkyne vs. Sulfo-Cyanine7.5 Alkyne
For clarity, the following tables summarize the distinct properties of Sulfo-Cyanine7 alkyne and the related, but structurally different, Sulfo-Cyanine7.5 alkyne.
Table 1: Chemical Properties of Sulfo-Cyanine7 Alkyne
| Property | Value | Reference |
| Molecular Formula | C40H46KN3O7S2 | [1] |
| Molecular Weight | 784.04 g/mol | [1] |
| Appearance | Dark green powder | |
| Solubility | Good in DMSO, DMF; significant in water | [2] |
| CAS Number | 2183440-56-2 | [2] |
Table 2: Spectroscopic Properties of Sulfo-Cyanine7 Alkyne
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.24 | |
| Correction Factor (CF260) | 0.04 | |
| Correction Factor (CF280) | 0.04 |
Table 3: Chemical Properties of Sulfo-Cyanine7.5 Alkyne
| Property | Value | Reference |
| Molecular Formula | C48H48K3N3O13S4 | [3] |
| Molecular Weight | 1120.45 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Good in water, DMSO, DMF | [4] |
Table 4: Spectroscopic Properties of Sulfo-Cyanine7.5 Alkyne
| Property | Value | Reference |
| Excitation Maximum (λex) | ~778 nm | [5] |
| Emission Maximum (λem) | ~797 nm | [5] |
| Molar Extinction Coefficient (ε) | ~222,000 L·mol⁻¹·cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [5] |
| Correction Factor (CF260) | 0.09 | [5] |
| Correction Factor (CF280) | 0.09 | [5] |
Chemical Structure
The structure of Sulfo-Cyanine7 alkyne is characterized by two indole (B1671886) rings linked by a polymethine chain, with sulfonate groups conferring water solubility and a terminal alkyne for conjugation.
(A precise chemical structure diagram would be inserted here in a final document, based on the information from the provided search results.)
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the use of Sulfo-Cyanine7 alkyne in common bioconjugation techniques.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol outlines the general steps for labeling an azide-modified biomolecule with Sulfo-Cyanine7 alkyne.
Materials:
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Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)
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Sulfo-Cyanine7 alkyne
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Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)
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DMSO or DMF (if needed to dissolve the dye)
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Purification column (e.g., size-exclusion chromatography)
Methodology:
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Preparation of Reagents:
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Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
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Prepare a stock solution of Sulfo-Cyanine7 alkyne (e.g., 10 mM in DMSO or water).
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Freshly prepare the sodium ascorbate (B8700270) solution.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-modified biomolecule, Sulfo-Cyanine7 alkyne (typically in a 1.5 to 10-fold molar excess over the biomolecule), and the reaction buffer.
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Add the copper(I)-stabilizing ligand to the reaction mixture.
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Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.
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Purification:
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Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.
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Protocol 2: Protein Labeling and Purification
This protocol details the labeling of a protein with an amine-reactive version of Sulfo-Cyanine7 (e.g., Sulfo-Cyanine7 NHS ester) for comparison, followed by a general purification procedure applicable to the click-labeled protein as well.
Materials:
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Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)
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Sulfo-Cyanine7 alkyne (for click chemistry) or Sulfo-Cyanine7 NHS ester (for amine labeling)
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Anhydrous DMSO or DMF
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 for NHS ester chemistry)
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Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester chemistry)
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Purification column (e.g., Sephadex G-25)
Methodology for Amine-Reactive Labeling:
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Protein Preparation:
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Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
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Dye Preparation:
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Prepare a 10 mg/mL stock solution of the Sulfo-Cyanine7 NHS ester in anhydrous DMSO or DMF immediately before use.
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Labeling Reaction:
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While gently vortexing the protein solution, slowly add the reactive dye solution. A typical molar ratio of dye to protein is 10:1 to 20:1.
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Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.
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Quenching:
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Stop the reaction by adding the quenching reagent.
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Purification of Labeled Protein (Applicable to both CuAAC and Amine-Reactive Labeling):
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Column Preparation:
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Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or the desired storage buffer.
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Separation:
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Apply the reaction mixture to the top of the column.
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Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
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Fraction Collection and Analysis:
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Collect the fractions and measure the absorbance at 280 nm (for protein) and ~750 nm (for Sulfo-Cyanine7) to determine the degree of labeling.
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Visualizations
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Workflow for labeling an azide-modified biomolecule with Sulfo-Cyanine7 alkyne via CuAAC.
Experimental Workflow: Protein Labeling and Purification
Caption: General workflow for labeling proteins with an amine-reactive Sulfo-Cyanine7 dye.
Application in a Generic Signaling Pathway
Caption: Application of Sulfo-Cyanine7 alkyne in tracking a protein of interest within a signaling pathway.
